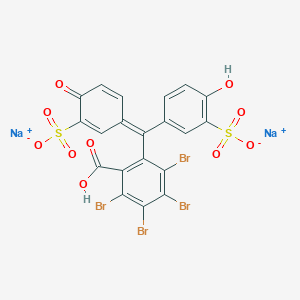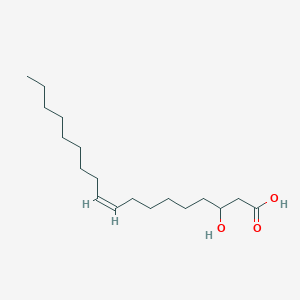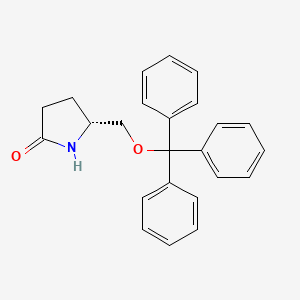
R402173
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: R402173 is primarily formed through the hydrolysis of azoxystrobin. The hydrolysis process involves breaking down azoxystrobin in the presence of water, leading to the formation of this compound and other metabolites . The reaction conditions typically include a controlled pH environment and specific temperature settings to optimize the yield of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of azoxystrobin under controlled conditions. The process is designed to ensure high purity and yield of the compound, making it suitable for various applications in research and industry .
化学反応の分析
Types of Reactions: R402173 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from this compound, resulting in reduced products.
Substitution: In this reaction, one functional group in this compound is replaced by another group, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as controlled temperature and pH.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
R402173 has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of R402173 involves its interaction with specific molecular targets and pathways. As a metabolite of azoxystrobin, this compound may inhibit mitochondrial respiration in fungi, leading to their death . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to affect key enzymes and proteins in the respiratory chain .
類似化合物との比較
R401553: Another metabolite of azoxystrobin, formed through hydrolysis.
R234886: A metabolite formed through microbial degradation of azoxystrobin.
Comparison: R402173 is unique due to its specific chemical structure and properties. Compared to R401553 and R234886, this compound exhibits different mobility and ecotoxicity profiles. For example, this compound has medium to very high mobility in soil, while R401553 has high to low potential mobility . Additionally, this compound is moderately toxic to aquatic life, whereas R234886 is practically nontoxic .
特性
CAS番号 |
951009-69-1 |
|---|---|
分子式 |
C18H11N3O4 |
分子量 |
333.3 g/mol |
IUPAC名 |
2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C18H11N3O4/c19-10-12-5-1-3-7-14(12)24-16-9-17(21-11-20-16)25-15-8-4-2-6-13(15)18(22)23/h1-9,11H,(H,22,23) |
InChIキー |
COKFURSZLRZHAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3C(=O)O |
同義語 |
2-[[6-(2-Cyanophenoxy)-4-pyrimidinyl]oxy]benzoic Acid; 2-((6-(2-Cyanophenoxy)pyrimidin-4-yl)oxy)benzoic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1142528.png)

![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)
![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)

